Interiorin

Description

Significance of Natural Products in Chemical Biology and Discovery

Natural products, isolated from a wide array of organisms including plants, microorganisms, and marine life, represent a vast reservoir of chemical diversity nih.govscirp.orgmdpi.comopenaccessjournals.comresearchgate.net. Their significance in chemical biology and drug discovery stems from their evolutionary history, having developed to interact with biological systems, often with high specificity and affinity nih.govresearchgate.net. Historically, natural products and their derivatives have been a cornerstone in the development of numerous therapeutic agents across various disease areas scirp.orgresearchgate.netnih.gov. The exploration of this inherent chemical space continues to yield molecules with novel scaffolds and mechanisms of action, driving advancements in understanding biological processes and identifying potential lead compounds for pharmaceutical development nih.govopenaccessjournals.comresearchgate.net.

Rationale for Investigating Unique Molecular Architectures: The Case of Interiorin

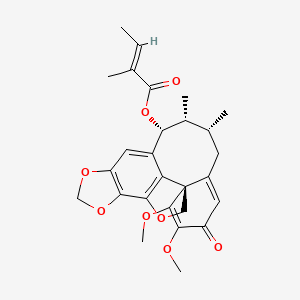

The structural complexity and unique molecular architectures present in many natural products are key reasons for their continued investigation mdpi.comresearchgate.nethkust.edu.hkaip.org. These complex scaffolds often possess specific three-dimensional arrangements and functional group displays that enable selective interactions with biological targets mdpi.comaps.org. This compound, a chemical compound reported in Schisandra rubriflora, exemplifies a natural product with a notable molecular architecture nih.gov. Its structure is described as a pentacyclic compound with the molecular formula C27H30O8 nih.gov. The complex ring system, coupled with the presence of various functional groups including methoxy (B1213986), methyl, oxo, and ester moieties, and defined stereochemistry, contributes to a unique molecular shape that warrants detailed chemical and biological study nih.gov. Investigating such distinct structures provides insights into the chemical principles underlying biological activity and can inspire the design of novel synthetic molecules mdpi.comopenaccessjournals.com.

Overview of Current Research Landscape Pertaining to Complex Polycyclic Natural Compounds

Research into complex polycyclic natural compounds involves various disciplines, including isolation, structure elucidation, synthesis, and biological evaluation rroij.comgrinnell.edugrantome.comresearchgate.net. The isolation of these compounds from their natural sources often requires sophisticated techniques to separate them from complex mixtures rroij.comgrinnell.eduresearchgate.net. Once isolated, advanced spectroscopic and analytical methods are employed to determine their precise chemical structures, including relative and absolute stereochemistry grinnell.edu. The total synthesis of complex polycyclic natural products remains a significant challenge and a vibrant area of organic chemistry, pushing the boundaries of synthetic methodology grantome.combioengineer.orgrsc.orgnih.govnih.gov. Furthermore, researchers are actively exploring the biological activities of these compounds to understand their potential as therapeutic agents or as probes for biological pathways researchgate.netfrontiersin.org. This compound, as a polycyclic natural product isolated from Schisandra rubriflora and potentially Kadsura species, fits within this research landscape nih.govmedchemexpress.com. Early investigations have suggested potential biological relevance, with one report indicating potential anti-HIV activity for this compound isolated from Kadsura medchemexpress.com.

Detailed Research Findings on this compound (CID 163019810)

Based on available information, this compound (CID 163019810) is a natural product with a complex pentacyclic structure. Its molecular formula is C27H30O8, and its molecular weight is approximately 482.5 g/mol nih.gov. The compound has been reported to be present in Schisandra rubriflora nih.gov. Another source indicates isolation from Kadsura species medchemexpress.com.

The IUPAC name provides a detailed description of its complex ring system and functionalization: [(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoate nih.gov. This name highlights the presence of multiple rings, including fused and bridged systems, several oxygen atoms incorporated in ether and ester linkages, methoxy and methyl substituents, and a ketone group, along with specific stereocenters nih.gov.

Limited information is available regarding the detailed biological activities of this compound (CID 163019810) in the provided search results, other than a report suggesting potential anti-HIV activity for a compound named this compound isolated from Kadsura medchemexpress.com. Further research is needed to fully elucidate the spectrum of biological activities associated with this specific polycyclic compound.

Key Chemical Properties of this compound (CID 163019810)

| Property | Value | Source |

| PubChem CID | 163019810 | PubChem nih.gov |

| Molecular Formula | C27H30O8 | PubChem nih.gov |

| Molecular Weight | 482.5 g/mol | PubChem nih.gov |

| IUPAC Name | [(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoate | PubChem nih.gov |

| Source Organism | Schisandra rubriflora, Kadsura species (reported isolation) | PubChem nih.gov, MedChemExpress medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O8 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

[(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(28)22(30-5)25(31-6)27(16)11-32-24-20(27)17(21)10-19-23(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7+/t14-,15-,21-,27+/m1/s1 |

InChI Key |

NACPYYYBTUKNNL-YQYGNINJSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity Analysis of Interiorin

Advanced Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental technique in the isolation and purification of chemical compounds from complex mixtures. It works by separating components based on their differential partitioning between a stationary phase and a mobile phase. excedr.comkhanacademy.orgscioninstruments.com The choice of chromatographic method depends on the properties of the target compound and the complexity of the matrix from which it is being isolated. frontiersin.org

High-Resolution Liquid Chromatography Approaches

High-Resolution Liquid Chromatography (HPLC) is a powerful technique widely used for both analytical and preparative separations. excedr.comfrontiersin.org It offers high efficiency and resolution, making it suitable for separating compounds with similar chemical properties. frontiersin.org In the context of isolating a compound like Interiorin, HPLC can be employed in various modes, such as reversed-phase or normal-phase, depending on the polarity of this compound and the co-occurring compounds in the crude extract. The separation is achieved by pumping a liquid mobile phase through a column packed with a finely divided stationary phase under high pressure. excedr.comscioninstruments.com The differential interactions of the components with the stationary and mobile phases lead to their separation and elution at different retention times. excedr.comscioninstruments.com

Preparative Chromatography Strategies

Once the conditions for separating this compound on an analytical scale are established using high-resolution techniques like HPLC, preparative chromatography is employed to obtain larger quantities of the purified compound. frontiersin.orgatlanchimpharma.com Preparative chromatography utilizes similar principles to analytical chromatography but on a larger scale, often involving wider columns and higher flow rates. frontiersin.org Strategies may include preparative HPLC, flash chromatography, or other column chromatography techniques. frontiersin.orgatlanchimpharma.com The goal is to obtain sufficient amounts of high-purity this compound for subsequent structural characterization and further studies. frontiersin.orgatlanchimpharma.com The fractions collected during preparative chromatography are typically monitored by analytical techniques (e.g., analytical HPLC, TLC) to assess the purity of the isolated compound. blogspot.comnih.gov

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are essential for determining the structure of an isolated chemical compound. numberanalytics.com By analyzing how the compound interacts with electromagnetic radiation, valuable information about its functional groups, connectivity, and three-dimensional arrangement can be obtained. numberanalytics.comtricliniclabs.comunizar-csic.es

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in structural elucidation, providing detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. numberanalytics.comnih.govnanotechnology.blogmeasurlabs.com It is based on the principle that atomic nuclei with a magnetic spin will resonate at specific frequencies when placed in a strong magnetic field and irradiated with radiofrequency pulses. measurlabs.com

1D NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are typically the first experiments performed during structural elucidation. measurlabs.comacdlabs.comyoutube.com ¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their chemical environments (indicated by chemical shift), their relative numbers (indicated by integral), and their neighboring hydrogen atoms (indicated by splitting patterns or multiplicity). acdlabs.comyoutube.com ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. measurlabs.comyoutube.com Proton-decoupled ¹³C NMR spectra typically show a single peak for each unique carbon environment, with the chemical shift providing clues about the hybridization and electronic environment of the carbon atom. youtube.com

Table 1: Typical 1D NMR Data Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Information | Types of protons, chemical environment, relative number, neighboring protons | Types of carbon atoms, chemical environment |

| Measurement | Chemical shift (ppm), Integral, Multiplicity | Chemical shift (ppm) |

| Key Insights | Proton connectivity, functional groups | Carbon framework, functional groups |

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, which are crucial for piecing together the molecular structure. measurlabs.com Correlation Spectroscopy (COSY) shows correlations between protons that are coupled to each other, typically through three or fewer bonds. This helps in establishing proton-proton connectivity within spin systems. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbon atoms to which they are directly attached. This experiment is invaluable for assigning proton signals to their corresponding carbon signals. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds. This provides information about longer-range connectivity and helps in connecting different fragments of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals spatial proximity between protons, regardless of the number of bonds separating them. This experiment is particularly useful for determining the relative stereochemistry and conformation of a molecule.

Table 2: Overview of 2D NMR Experiments for Structural Elucidation

| Experiment | Type of Correlation | Information Provided |

| COSY | ¹H - ¹H (through bonds) | Connectivity of coupled protons |

| HSQC | ¹H - ¹³C (one bond) | Direct proton-carbon attachments |

| HMBC | ¹H - ¹³C (two or three bonds) | Longer-range proton-carbon connectivity |

| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons |

The combination of 1D and 2D NMR data allows chemists to build a comprehensive picture of the molecular structure of this compound, confirming the presence and arrangement of functional groups and the connectivity of the carbon skeleton. atlanchimpharma.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique in the structural elucidation of organic compounds, including natural products like this compound. csic.es HRMS provides precise mass measurements, which are essential for determining the elemental composition and molecular formula of a compound. csic.es For this compound, HRMS data indicates a precise mass of 482.19406791 Da, corresponding to the molecular formula C₂₇H₃₀O₈. nih.gov

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) allows for fragmentation analysis. csic.es This involves the collision-induced dissociation of the parent ion into smaller fragment ions. csic.es Analysis of the fragmentation pattern provides valuable information about the structural subunits and connectivity within the molecule. csic.es While specific HRMS fragmentation data for this compound were not extensively detailed in the search results, HRMS fragmentation is a standard method used to confirm suggested structures by analyzing the breakdown of the molecule into characteristic pieces. db-thueringen.deresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. specac.comutdallas.edumasterorganicchemistry.comvscht.czyoutube.com IR radiation is absorbed by molecules at specific frequencies, causing molecular vibrations (stretching and bending of bonds). specac.comvscht.cz The pattern of absorbed frequencies, presented as an IR spectrum, serves as a unique "fingerprint" for a molecule and indicates the presence of specific functional groups. specac.comvscht.cz

Different functional groups absorb IR radiation at characteristic wavenumbers. specac.comvscht.cz For example, carbonyl groups (C=O) typically show a strong absorption band around 1710-1720 cm⁻¹. utdallas.edumasterorganicchemistry.com Hydroxyl groups (O-H) exhibit a strong and broad peak in the region of 3200-3550 cm⁻¹. specac.commasterorganicchemistry.com C-H stretches in alkanes appear below 3000 cm⁻¹, while C-H stretches in alkenes and aromatics appear slightly above 3000 cm⁻¹. vscht.czyoutube.com The specific IR spectrum of this compound would show characteristic peaks corresponding to the functional groups present in its structure, such as carbonyls (from the ester group), C-H bonds, and potentially C-O bonds and aromatic ring vibrations, based on its reported structure containing ester, methoxy (B1213986), and likely aromatic functionalities. nih.govspecac.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores within a molecule. youtube.comlibretexts.orgwikipedia.org Chromophores are structural subunits that absorb light in the UV and visible regions of the electromagnetic spectrum, typically involving electronic transitions, such as π-π* and n-π* transitions. youtube.comlibretexts.orgwikipedia.orgslideshare.net The absorption of UV-Vis light is related to the presence of conjugated pi systems and lone pairs of electrons within the molecule. libretexts.orglibretexts.org

Stereochemical Resolution and Isomeric Characterization of this compound

Stereochemistry is a critical aspect of molecular structure, particularly for chiral compounds like this compound which possesses multiple stereocenters. nih.govinnovareacademics.in Molecules with the same molecular formula and connectivity but different spatial arrangements of atoms are called stereoisomers. innovareacademics.in Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not enantiomers. innovareacademics.in

If this compound is isolated as a mixture of stereoisomers (e.g., a racemic mixture of enantiomers or a mixture of diastereomers), stereochemical resolution techniques would be necessary to separate the individual isomers. innovareacademics.innih.gov Resolution is the process of separating a mixture of stereoisomers into pure individual stereoisomers. innovareacademics.in Common resolution methods include chiral chromatography, formation of diastereomeric salts or derivatives followed by separation and regeneration of the enantiomers, and enzymatic methods. nih.govresearchgate.net

Once resolved, the individual isomers are characterized to confirm their purity and determine their specific stereochemistry. This characterization can involve techniques such as chiral High-Performance Liquid Chromatography (HPLC), polarimetry (to measure optical rotation), and potentially VCD or ECD spectroscopy as discussed earlier, to confirm the absolute configuration of each isolated isomer. biotools.usencyclopedia.pubresearchgate.netresearchgate.net The reported structure of this compound already specifies a particular set of configurations, suggesting that either it was isolated as a single stereoisomer or a specific stereoisomer was targeted and characterized. nih.gov

Investigation of this compound's Structural Congeners and Chemodiversity

The study of natural products often extends beyond the isolation and characterization of a single compound to the investigation of related compounds, known as structural congeners, found in the same source organism or related species. researchgate.net This investigation contributes to understanding the chemodiversity of the source and can reveal biosynthetic pathways and potential relationships between different compounds. science.govresearchgate.net

Structural congeners of this compound would be compounds with similar core structures but with variations in substituents, oxidation states, or side chains. Analyzing these related compounds, often through similar spectroscopic and spectrometric techniques used for this compound itself (HRMS, NMR, IR, UV-Vis), allows for the identification of a family of related natural products. This provides a broader picture of the chemical landscape of the source organism (Schisandra rubriflora in the case of reported this compound). nih.gov Studying the chemodiversity can also be important for identifying potentially synergistic or antagonistic effects if these compounds are present together in an extract.

Biosynthetic Pathways and Biogenesis of Interiorin

Proposed Biogenetic Route of Interiorin

The proposed biogenetic route for this compound, similar to other dibenzocyclooctadiene lignans (B1203133), is believed to originate from simpler phenylpropanoid precursors. sci-hub.se This pathway involves the coupling of these precursors and subsequent modifications to form the characteristic eight-membered ring system and the additional functionalities present in this compound. rsc.orgrsc.org

While specific detailed studies on this compound's earliest precursors are limited in the search results, the biosynthesis of related dibenzocyclooctadiene lignans is often understood to begin from monolignols. sci-hub.se Analogies are drawn to the biosynthesis of aryl tetralin lignans, suggesting a common starting point from relatively simple phenolic compounds. sci-hub.se The initial steps likely involve the activation of these precursors, possibly through esterification, preparing them for subsequent coupling reactions.

The formation of the complex structure of this compound involves a series of enzymatic transformations. Enzymes play a crucial role as biocatalysts, accelerating specific reactions within the biosynthetic pathway. nih.govyoutube.com Key enzymatic steps in lignan (B3055560) biosynthesis, and likely in this compound's pathway, include oxidative coupling, methylation, and the formation of methylenedioxy bridges. sci-hub.seextrasynthese.com

Oxidative coupling is a critical step in the biosynthesis of many natural products, including lignans. rsc.org This reaction involves the formation of new carbon-carbon or carbon-oxygen bonds through the oxidation of precursor molecules. In the context of dibenzocyclooctadiene lignans, oxidative coupling is essential for forming the central eight-membered ring. sci-hub.sersc.org Cytochrome P450 enzymes are known to catalyze oxidative coupling reactions in the biosynthesis of various natural products, including the formation of phenol (B47542) coupling in vancomycin (B549263) biosynthesis and methylenedioxy bridge formation in alkaloids. nih.govnih.govresearchgate.net Radical spirocyclisation reactions have been proposed as a key step mimicking the biosynthesis of this compound/kadsulignan type dibenzocyclooctadiene lignans. rsc.orgrsc.org

Methylation, the addition of a methyl group to a substrate, is a common modification in natural product biosynthesis, catalyzed by methyltransferases. nih.gov This process often utilizes S-adenosylmethionine as the methyl donor. nih.govnih.gov Methylenedioxy bridges, a characteristic feature of many phenylpropanoid-derived natural products including some alkaloids and likely lignans like this compound, are formed through oxidative cyclization of ortho-methoxyphenol functions. extrasynthese.comnih.govresearchgate.net This reaction is catalyzed by cytochrome P450-dependent enzymes, specifically those belonging to the CYP719 family in some alkaloid biosynthesis pathways. nih.govresearchgate.netnih.gov The formation of the methylenedioxy bridge can involve hydroxylation and intramolecular nucleophilic substitution. nih.gov

The biosynthesis of complex natural products often involves stereoselective steps, where enzymes control the formation of specific stereoisomers. wikipedia.orgnumberanalytics.comyoutube.com This is crucial for generating the correct three-dimensional structure and biological activity of the final compound. While specific details for this compound are not extensively detailed in the search results, the biosynthesis of other lignans, such as pinoresinol, involves dirigent proteins that direct stereoselective coupling. wikipedia.org The presence of multiple stereocenters in this compound nih.gov suggests that enzymatic control over stereochemistry is a vital aspect of its biosynthesis.

Enzymatic Transformations and Catalytic Mechanisms

Isotopic Labeling Studies for Pathway Validation

Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways. nih.govbeilstein-journals.orgnih.gov By feeding organisms with precursors labeled with stable isotopes (e.g., 13C, 2H), the incorporation pattern of the isotopes in the final product can be analyzed using techniques like NMR spectroscopy or mass spectrometry. nih.govbeilstein-journals.org This allows researchers to track the fate of specific atoms from the precursor through the metabolic pathway to the natural product, confirming proposed intermediates and reaction sequences. nih.govbeilstein-journals.org While the search results mention isotopic labeling studies in the context of biosynthesis and enzyme mechanisms generally beilstein-journals.orgnih.govescholarship.orgdntb.gov.ua, specific published data tables detailing isotopic labeling experiments directly validating the this compound biosynthetic pathway were not found within the provided snippets. However, this technique would be instrumental in confirming the proposed biogenetic route and identifying the incorporation of specific precursors into the this compound structure.

Molecular Biology of Biosynthetic Enzymes

Information on the specific enzymes catalyzing the biosynthesis of this compound, including their gene identification, cloning, and detailed characterization through heterologous expression, was not found in the provided search results. Research in this area for complex natural products often involves genome mining, transcriptomics, and biochemical studies, but specific findings for this compound were not available.

Gene Identification and Cloning of Biosynthetic Enzymes

Specific genes encoding enzymes for this compound biosynthesis have not been identified in the provided search results.

Heterologous Expression and Characterization of Enzyme Activities

Studies on the heterologous expression and biochemical characterization of enzymes specifically involved in the this compound biosynthetic pathway were not present in the search results.

Comparative Biosynthesis Studies with Related Natural Products

This compound lignans are structurally related to kadsulignans, and comparative studies have explored common biosynthetic features. rsc.orgrsc.org Both classes of compounds are believed to arise, at least in part, through similar biomimetic spirocyclisation reactions. rsc.orgresearchgate.netrsc.org These studies utilize novel intramolecular radical spirocyclisation reactions as chemical models to understand the proposed biogenetic transformations that lead to the complex dibenzocyclooctadiene core structures found in interiorins and kadsulignans. rsc.orgrsc.org The shared proposed spirocyclisation step highlights a potential common enzymatic or chemical mechanism in the later stages of their biosynthesis from presumed phenylpropanoid precursors. researchgate.netrsc.orgrsc.org

Chemical Synthesis and Analog Development of Interiorin

Strategic Approaches to the Total Synthesis of Interiorin

Total synthesis of complex molecules involves the construction of the target compound from simpler, readily available starting materials through a series of chemical reactions. For this compound, this requires overcoming challenges related to its unique structural features, such as the strained eight-membered ring and the multiple chiral centers.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a critical problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler precursors. numberanalytics.comwikipedia.org This process identifies key disconnections, which are hypothetical bond cleavages that simplify the molecular structure. numberanalytics.comwikipedia.org

For dibenzocyclooctadiene lignans (B1203133) like this compound, a key challenge in retrosynthetic analysis is the formation of the central eight-membered ring. Common strategies for constructing this ring system in related lignans have involved oxidative biaryl coupling reactions. ebi.ac.uk Another potential disconnection point lies in the ester linkage, which can be formed by coupling the dibenzocyclooctadiene core alcohol with the corresponding carboxylic acid or a derivative.

Early work on the synthesis of related dibenzocyclooctadiene lignans, such as interiotherin A and gomisin R, utilized strategies involving atropdiastereoselective biaryl coupling reactions. ebi.ac.uk This highlights the importance of controlling the stereochemistry around the biaryl axis during the synthesis of the core structure.

Development of Novel Synthetic Methodologies for this compound's Core Skeleton

The synthesis of the dibenzocyclooctadiene core of this compound often necessitates the development or adaptation of specific synthetic methodologies. Approaches to constructing this challenging ring system have included oxidative coupling reactions of phenolic precursors. The efficiency and stereoselectivity of these coupling reactions are critical for a successful total synthesis.

Research into the synthesis of related lignans has explored various coupling methods, including copper-promoted biaryl coupling. ebi.ac.uk The development of novel radical cyclization approaches has also been investigated as a model for the biosynthesis of this compound lignans. researchgate.net These studies aim to find efficient and controlled ways to form the complex ring system.

Stereocontrolled Synthetic Routes

Controlling the stereochemistry is paramount in the synthesis of this compound due to its multiple chiral centers. Stereocontrolled synthesis aims to produce a specific stereoisomer of a molecule. rsc.org For dibenzocyclooctadiene lignans, this involves controlling the relative and absolute stereochemistry of the substituents on the eight-membered ring and the biaryl axis (atropisomerism). ebi.ac.uk

Asymmetric synthesis strategies have been employed in the synthesis of related dibenzocyclooctadiene lignans. These strategies can involve asymmetric induction using chiral auxiliaries or catalysts, or diastereoselective reactions. ebi.ac.uk For example, asymmetric boron-mediated tiglylation and diastereoselective hydroboration/Suzuki-Miyaura coupling reaction sequences have been reported in the synthesis of related structures, achieving high levels of stereocontrol. ebi.ac.uk The development of stereocontrolled routes is essential to synthesize the specific biologically active stereoisomer of this compound.

Synthesis of Structurally Modified this compound Analogs

The synthesis of structural analogs of this compound involves creating compounds with modifications to the original this compound structure. This is typically done to study how changes in chemical structure affect biological activity, a concept known as Structure-Activity Relationship (SAR). collaborativedrug.comwikipedia.orgplos.org

Design Principles for Analog Generation

The design of this compound analogs is guided by principles aimed at exploring specific regions of the molecule and understanding their contribution to its properties. Common design strategies include:

Modification of the ester side chain: Altering the nature of the carboxylic acid esterified to the dibenzocyclooctadiene core can impact solubility, metabolism, and interaction with biological targets.

Substitution on the aromatic rings: Introducing or modifying substituents on the phenyl rings of the dibenzocyclooctadiene core can influence electronic and steric properties, affecting binding affinity and biological activity.

Skeletal modifications: More significant changes to the core dibenzocyclooctadiene skeleton can lead to novel structural classes with potentially different activities.

These design principles are often informed by preliminary biological screening data and computational modeling to predict how structural changes might affect interactions with potential biological targets.

Exploration of Structure-Activity Relationship (SAR) through Chemical Modification

SAR studies involve synthesizing a series of analogs with systematic structural variations and evaluating their biological activity. collaborativedrug.comwikipedia.orgplos.org By comparing the activities of different analogs, researchers can identify which parts of the this compound molecule are crucial for its activity and which modifications are tolerated or lead to improved properties. collaborativedrug.comwikipedia.orgmdpi.com

Chemical modification and subsequent SAR studies can reveal key pharmacophores (the essential structural features responsible for activity) and provide insights for the rational design of more potent or selective compounds. collaborativedrug.comwikipedia.org For example, studies on analogs of other natural products have shown that modifications to specific functional groups or the introduction of different substituents can significantly alter activity. plos.orgmdpi.com

While specific detailed SAR data for this compound analogs were not extensively found in the provided search results, the general principles of SAR exploration through chemical synthesis are well-established in natural product research. collaborativedrug.comwikipedia.orgplos.org The synthesis of a library of this compound analogs with targeted modifications would be a key step in understanding its SAR and developing compounds with optimized properties.

This compound is a complex dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus, notably Schisandra rubriflora and Schisandra chinensis. mdpi.comacs.orgnih.gov It is characterized by a complex pentacyclic structure. Current time information in Bangalore, IN. this compound C is identified as a key active ingredient and bioactivity marker in Schisandra chinensis. asme.org

The intricate chemical structure of dibenzocyclooctadiene lignans, including this compound, presents significant challenges for chemical synthesis. nih.govuj.edu.pl Research efforts have largely focused on understanding the compound's biosynthesis in plants and optimizing its production through plant cell cultures. mdpi.comnih.govcjnmcpu.comresearchgate.netfrontiersin.orgresearchgate.net

Similarly, detailed information regarding the targeted synthesis of this compound analogs through specific modulations of functional groups (such as ester, methoxy (B1213986), or methylenedioxy groups), alterations of ring systems, or changes in stereochemistry for structure-activity relationship studies was not found. The complexity and unique structural features of lignans like this compound make such targeted modifications synthetically demanding.

Semi-synthesis, which utilizes naturally occurring compounds as starting materials to produce novel or modified compounds youtube.comnih.gov, is a common approach for complex natural products. Given that this compound is isolated from Schisandra species acs.orgCurrent time information in Bangalore, IN., semi-synthetic approaches from readily available natural precursors could theoretically be explored. However, the search results did not provide specific details or examples of semi-synthesis applied to this compound or its derivatives from natural sources.

Due to the limited availability of detailed published research on the specific chemical synthesis, functional group modulations, ring system/stereochemistry alterations, and semi-synthesis of this compound in the accessible search results, a comprehensive description of these aspects based solely on the provided outline and constraints cannot be generated at this time.

Molecular Interactions and Cellular Mechanisms of Interiorin

Investigation of Protein-Interiorin Binding Interactions

Identifying the proteins that Interiorin directly binds to is a fundamental step in understanding its cellular role. This involves a combination of discovery-based approaches and detailed characterization of identified interactions.

Affinity chromatography is a widely applied methodology for identifying the protein targets of small molecules. nih.govmdpi.comcreative-biolabs.com This technique involves immobilizing the small molecule, or a modified version of it, onto a solid support, creating an "affinity column". mdpi.comcreative-biolabs.com Cell or tissue lysates are then passed through this column. mdpi.comcreative-biolabs.com Proteins that bind specifically to the immobilized compound are retained, while non-binding proteins are washed away. mdpi.comcreative-biolabs.com The bound proteins are then eluted and identified, commonly using mass spectrometry-based proteomics. nih.govmdpi.compharmafeatures.com

Quantitative chemical proteomics, often employing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enhances the precision of target identification by allowing for the quantitative comparison of protein binding in the presence and absence of the compound. nih.govmdpi.compharmafeatures.com This helps to distinguish specific binders from non-specifically associated proteins. mdpi.compharmafeatures.com

While specific data on this compound's protein targets identified through these methods is not detailed in the provided search results, these techniques would be standardly applied to explore its binding partners within a complex proteome.

Once putative protein targets are identified, biophysical techniques are employed to characterize the thermodynamics and kinetics of the binding interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two prominent methods used for this purpose. nih.govnih.govcreative-biostructure.comlabmanager.comnews-medical.netnih.gov

ITC directly measures the heat changes that occur upon binding, providing a comprehensive thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govlabmanager.comnews-medical.netnih.gov It is considered a gold standard for quantitative binding measurements and does not require immobilization or labeling of the molecules. news-medical.netwikipedia.org

SPR measures the binding of a molecule in real-time by immobilizing one binding partner on a sensor surface and monitoring changes in refractive index as the other partner flows over it. nih.govlabmanager.com This allows for the determination of kinetic parameters, such as the association rate constant (kon) and dissociation rate constant (koff), from which the affinity (KD) can also be calculated. nih.govlabmanager.comnih.gov SPR is particularly useful for studying binding kinetics and can be applied to a wide range of molecular interactions. labmanager.com

Other biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide atomic-level details about protein-ligand interactions and identify binding sites. nih.govnih.govdrughunter.com

Specific data from ITC or SPR experiments detailing the binding affinities or kinetics of this compound with its potential protein targets are not available in the provided search results. However, such studies would be essential to quantify the strength and nature of this compound-protein interactions.

Elucidation of Enzyme Modulation by this compound

If this compound binds to enzymes, its effect on their catalytic activity is a critical aspect to investigate. This can involve inhibition, activation, or modulation of enzyme kinetics.

Enzyme inhibition studies involve measuring enzyme activity in the presence of varying concentrations of the compound and substrate to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and relevant kinetic parameters like Ki (inhibition constant). fiveable.mebgc.ac.in Kinetic analysis, often visualized using plots like Michaelis-Menten or Lineweaver-Burk plots, helps to understand how the inhibitor affects the enzyme's Vmax (maximum reaction velocity) and Km (Michaelis constant). fiveable.mebgc.ac.in

Allosteric modulation occurs when a molecule binds to an enzyme at a site distinct from the active site, inducing a conformational change that affects the enzyme's activity. fiveable.mebgc.ac.inresearchgate.netnih.govpnas.org Studying allosteric modulation involves assessing how the compound alters enzyme kinetics in response to factors like substrate concentration or the presence of other allosteric regulators. nih.govpnas.org These studies can reveal if this compound acts as an allosteric activator or inhibitor. pnas.orgnih.gov

While the provided information mentions that this compound has moderate anti-HIV activity glpbio.com, suggesting potential interaction with enzymes involved in the viral life cycle, specific details on inhibition kinetics or allosteric modulation by this compound are not available.

Some small molecules exert their effects by mimicking the natural substrate of an enzyme and binding to the active site, thereby blocking substrate access or interfering with catalysis. nih.govresearchgate.netitmedicalteam.plroyalsocietypublishing.org Investigating substrate mimicry involves structural studies, such as X-ray crystallography or cryo-electron microscopy, to visualize how the compound interacts within the enzyme's active site at an atomic level. drughunter.comitmedicalteam.pl Computational methods like molecular docking can also predict potential binding modes and interactions within the active site. ijbiotech.com

Analysis of the chemical structure of this compound (C27H30O8) glpbio.comnih.gov and comparing it to known enzyme substrates could provide initial clues about potential substrate mimicry, but experimental validation through structural and biochemical studies is necessary. Details of whether this compound acts as a substrate mimic for any enzyme are not present in the search results.

Interaction with Nucleic Acids (DNA/RNA)

Interactions between small molecules and nucleic acids (DNA and RNA) can have significant consequences for gene expression and cellular processes. These interactions can involve direct binding, leading to conformational changes in the nucleic acid or interference with protein-nucleic acid interactions. bmglabtech.comthermofisher.com

Binding Assays and Conformational Changes

Studies investigating the direct binding of a compound to DNA or RNA often employ various binding assays to determine binding affinity and stoichiometry. thermofisher.com Changes in nucleic acid conformation upon binding can be assessed using techniques such as circular dichroism or nuclear magnetic resonance. While these methods are standard for studying molecule-nucleic acid interactions, no specific studies detailing this compound's binding to DNA or RNA or any induced conformational changes were found.

Gene Expression Profiling at Transcriptomic and Proteomic Levels (e.g., RNA-Seq, Mass Spectrometry-based Proteomics)

Analyzing gene expression at the transcriptomic level (RNA-Seq) and proteomic level (Mass Spectrometry-based Proteomics) can reveal the downstream effects of a compound's cellular interactions. microbenotes.comlibretexts.orgdanaher.com Changes in mRNA abundance (transcriptomics) and protein levels or modifications (proteomics) can indicate how a compound influences cellular pathways and functions. libretexts.orgtechnologynetworks.com Although these techniques are widely used to study the impact of compounds on cellular systems, no specific data on this compound's effects on gene expression profiles were identified in the search results.

Cellular Fate and Metabolism of this compound in Model Systems (In Vitro)

Understanding the cellular fate and metabolism of a compound in in vitro model systems provides insights into its uptake, distribution, biotransformation, and excretion at the cellular level. frontiersin.orgfrontiersin.org Metabolic studies can identify the enzymes involved in the compound's breakdown and the resulting metabolites. While general principles of cellular metabolism and compound fate in in vitro systems are established, specific research on the cellular uptake, metabolism, or fate of this compound in any model system was not found.

Uptake and Efflux Mechanisms

While specific studies detailing the precise uptake mechanisms of this compound into cells are limited in the available literature, research on related lignans (B1203133) provides some insight into potential transport pathways. For instance, studies on Schisandrin A, Schisandrol A, and Schisantherin A, which are also dibenzocyclooctadiene lignans, have shown that these compounds can inhibit P-glycoprotein (P-gp)-mediated drug efflux in multidrug-resistant (MDR) cancer cells. P-gp is an efflux transporter that can pump various compounds, including some therapeutic agents, out of cells, contributing to drug resistance. Inhibition of P-gp by these related lignans can lead to increased intracellular accumulation of co-administered drugs.

Furthermore, extracts from Schisandra chinensis and Schisandra sphenanthera, sources of lignans including those structurally related to this compound, have been reported to inhibit CYP3A and P-gp, both of which are involved in the metabolism and efflux of various substrates. Another efflux transporter, multidrug resistance-associated protein 2 (MRP2), also plays a role in regulating drug absorption, and some compounds have been evaluated for their effects on its function. Inhibition of efflux pumps has also been observed in other contexts, such as the inhibition of an efflux pump responsible for fluconazole (B54011) resistance in Candida albicans by a different compound. These findings suggest that interactions with efflux transporters, such as P-gp and potentially MRP2, could be relevant to the cellular accumulation and activity of this compound, although direct evidence for this compound itself is needed.

Biotransformation Pathways (e.g., phase I and phase II metabolism by cellular enzymes)

Detailed information specifically on the biotransformation pathways of this compound, including phase I and phase II metabolism by cellular enzymes, is not extensively described in the provided search results. General metabolic processes involving enzymes like CYP3A are mentioned in the context of drug interactions with Schisandra extracts. However, the specific enzymatic transformations that this compound undergoes within cells have not been elucidated in the reviewed literature. Further research is required to understand how this compound is metabolized, which could influence its cellular half-life, activity, and potential for drug interactions.

Effects on Key Cellular Processes (In Vitro)

In vitro studies have explored the effects of this compound and related lignans on several key cellular processes, particularly in the context of their potential anti-HIV and antitumor-promoting activities.

Modulation of Cell Cycle Progression

Modulation of the cell cycle is a critical mechanism by which compounds can influence cell proliferation and viability. An extract fraction containing this compound has been indicated to potentially induce cell cycle arrest. While direct studies on this compound's specific effects on cell cycle phases are limited, a related dibenzocyclooctadiene lignan (B3055560), deoxyschizandrin, has been suggested to induce G0/G1 cell cycle arrest in ovarian cancer cells. This suggests that other lignans from this class, including this compound, might also exert their effects, at least in part, by interfering with cell cycle progression. Further research is needed to pinpoint the exact stage of the cell cycle affected by this compound and the underlying molecular mechanisms.

Influence on Cellular Proliferation and Differentiation

This compound and related compounds have shown effects on cellular proliferation in various contexts. This compound itself has been screened for antitumor-promoting effects by examining its ability to inhibit Epstein-Barr virus early antigen (EBV-EA) activation, which is linked to cell proliferation. Related lignans have demonstrated cytotoxicity against several human tumor cell lines, indicating an inhibitory effect on cancer cell proliferation. Beyond cancer, a compound exhibited antiangiogenic activity by affecting bovine aorta endothelial cell proliferation, and another compound was able to block MH7A cell proliferation. Furthermore, related lignans have been shown to inhibit the proliferation of human immunodeficiency virus (HIV).

While the influence of this compound on cellular differentiation is mentioned in one search result in a broader context of nerve growth factor differentiation effects of a related compound, specific details on this compound's direct impact on differentiation processes are not provided in the available literature.

Based on the conducted searches, "this compound" is a known chemical compound, identified by PubChem CID 163019810. It is a lignan isolated from plants such as Schisandra rubriflora and Kadsura heteroclita. nih.gov Research indicates it possesses some biological activities, including moderate anti-HIV activity. regulations.gov

However, despite comprehensive searches for information specifically linking "this compound" to cellular motility, migration, intercellular communication, or microenvironment interactions, no relevant research findings, detailed data, or discussions on these specific topics were found within the provided search results. The search results related to cellular motility and intercellular communication offered general explanations of these biological processes but did not include studies on this compound's effects.

Therefore, it is not possible to generate the requested sections of the article (5. , specifically 5.6.4. Impact on Cellular Motility and Migration and 5.7. Role in Intercellular Communication and Microenvironment Interactions) with the required thorough, informative, and scientifically accurate content based on the available information. Adhering to the strict instruction to focus solely on the requested topics and include detailed research findings, these sections cannot be completed.

Advanced Analytical Methodologies for Interiorin Research

Quantitative Analysis of Interiorin in Complex Matrices (e.g., Natural Extracts, Reaction Mixtures)

Quantitative analysis of this compound in complex matrices like plant extracts is crucial for quality control, pharmacokinetic studies, and understanding its distribution. Various hyphenated techniques coupling chromatography with sensitive detectors are employed for this purpose.

Development and Validation of HPLC-UV/DAD/MS Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV, Diode Array Detection (DAD), and Mass Spectrometry (MS) is a widely used platform for the analysis of this compound and related lignans (B1203133). These methods offer high separation efficiency and sensitive detection. UPLC-UV-DAD has been specifically utilized for the quantitative analysis of potential bioactive markers, including this compound C, in the stems of Kadsura interior. researchgate.netresearchgate.netresearchgate.netresearchgate.net The use of DAD allows for the acquisition of full UV spectra, aiding in peak identification and purity assessment. ebi.ac.uk Coupling HPLC with MS provides molecular weight information and fragmentation patterns, which are invaluable for confirming the identity of this compound within complex matrices. ebi.ac.ukrsc.org

Validated HPLC-based methods are essential to ensure the reliability of quantitative results. While specific validation parameters for this compound are not detailed in all available snippets, studies on related lignans and compounds in natural products highlight the importance of parameters such as linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). For instance, a method for determining adenosine (B11128) and cordycepin (B1669437) showed high sensitivity with LODs of 0.44 µg/L and 0.31 µg/L, respectively, and average recoveries around 98%. researchgate.net These indicate the typical performance achievable with validated HPLC-based methods for natural product analysis.

Application of GC-MS for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is typically applied to the analysis of volatile or semi-volatile compounds. While this compound itself, being a lignan (B3055560) with a relatively high molecular weight (482.5 g/mol ) nih.gov, is not inherently volatile, GC-MS can be applicable if volatile derivatives can be formed. The search results mention GC-MS in the context of analyzing essential oils from Kadsura and volatile profiles in other plants, suggesting its utility for the more volatile components of these matrices dntb.gov.uaresearchgate.net. One study also mentions using GC-MS data for structural analysis in synthetic work related to the biogenesis of this compound/kadsulignans soton.ac.uk. However, the primary analytical methods for this compound itself, as indicated by the literature, lean towards LC-MS techniques, suggesting that derivatization for GC-MS analysis of this compound is not a commonly reported approach for its routine analysis in natural extracts.

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) offers high separation efficiency and is particularly useful for charged molecules. While CE is mentioned in the context of analyzing traditional Chinese medicines and determining specific compounds like celastrol (B190767) rsc.orgresearchgate.net, its specific application for the analysis of this compound is not extensively reported in the provided search results. One older reference briefly lists "this compound Lignans" alongside Capillary Electrophoresis in a subject index archive.org, but recent research focusing on this compound analysis primarily highlights LC-MS methods. This suggests that while CE might offer potential for high-resolution separation of this compound and its analogues, it is not currently a primary or widely adopted technique for this purpose compared to HPLC-MS.

Trace Analysis and Detection Limits

Trace analysis of this compound is important for detecting its presence at low concentrations in various samples. The sensitivity of modern analytical techniques, particularly those coupled with mass spectrometry, allows for the detection of compounds at very low levels. While specific detection limits for this compound are not consistently provided across the search results, the use of techniques like UPLC-QTOF-MS/MS, known for its high sensitivity, implies the capability for trace analysis researchgate.net. Studies on the quantitative analysis of marker compounds in Kadsura interior using UPLC-UV-DAD indicate that methods are sensitive enough to quantify compounds present in the plant material researchgate.netresearchgate.netresearchgate.netresearchgate.net. The development of sensitive and reliable methods is crucial for applications requiring the detection of this compound at trace levels, such as in biological samples or environmental monitoring, although these specific applications are not detailed in the provided snippets.

Metabolite Profiling and Identification Techniques

Metabolite profiling aims to comprehensively identify and quantify a wide range of metabolites within a biological system or extract. This is particularly relevant for studying the chemical composition of plants containing this compound and understanding its metabolic context.

UPLC-QTOF-MS/MS for Comprehensive Metabolite Screening

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), including UPLC-Q/TOF-MSE, is a powerful technique for comprehensive metabolite screening and identification. researchgate.netrsc.orgresearchgate.netnih.govresearchgate.net This technique offers high resolution and accurate mass measurements, enabling the identification of known and tentative characterization of unknown compounds based on their elemental composition and fragmentation patterns. researchgate.netnih.gov

UPLC-QTOF-MS/MS has been successfully applied to the metabolomics analysis of Kadsura interior and Celastrus orbiculatus, leading to the identification of numerous compounds, including this compound C and other lignans. researchgate.netrsc.orgnih.govresearchgate.net The technique allows for the global profiling of metabolites and the discovery of differential metabolites between different samples or conditions. researchgate.netnih.govresearchgate.net The high sensitivity and comprehensive nature of UPLC-QTOF-MS/MS make it an invaluable tool for exploring the complex chemical landscape of natural extracts and identifying compounds like this compound within this context. researchgate.net Data processing software is used to align, deconvolute, and reduce the raw data, facilitating the identification and comparative analysis of metabolites. rsc.org

Example Data from Metabolite Profiling (Illustrative based on search results):

Studies using UPLC-QTOF-MS/MS have identified this compound C and other lignans in plant extracts. While a full data table for this compound itself across various studies is not available in the snippets, the identification of this compound C with specific retention times, molecular formulas, and characteristic fragment ions is reported. rsc.orgnih.govresearchgate.net

| Compound Name | Retention Time (min) | Molecular Formula | Measured Mass (ESI+) | Fragment Ions (m/z) | Source Plant |

| This compound C | 10.35 | C₂₀H₁₈O₄ | 323.1291 [M + H]+ | 268.1004, 254.0834 (Illustrative based on rsc.orgnih.gov) | Celastrus orbiculatus rsc.orgnih.govresearchgate.net |

| This compound C | - | - | - | - | Kadsura interior researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Heteroclitin D | - | - | - | - | Kadsura interior researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Heteroclitin G | - | - | - | - | Kadsura interior researchgate.netresearchgate.netresearchgate.netresearchgate.net |

Note: Retention times and fragment ions for this compound C are based on findings in Celastrus orbiculatus. Specific data for this compound from Kadsura interior using UPLC-QTOF-MS/MS were not detailed in the snippets.

This type of comprehensive analysis allows researchers to not only identify this compound but also to explore its co-occurring compounds and potential metabolites, providing a more complete picture of its presence and behavior in complex biological or chemical systems.

Computational and Theoretical Studies of Interiorin

Molecular Docking and Dynamics Simulations for Target Prediction and Binding Site Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to another when they bind to form a stable complex. wikipedia.org This technique is crucial in drug discovery for predicting how a small molecule like "Interiorin" might interact with a biological target, such as a protein. youtube.com The process involves placing the ligand ("this compound") into the binding site of a target protein and calculating the binding affinity using a scoring function. wikipedia.org

Molecular dynamics (MD) simulations could then be used to analyze the physical movements of the atoms and molecules in the "this compound"-target complex over time. wikipedia.orgresearchgate.net This would provide insights into the stability of the binding and any conformational changes that might occur upon interaction. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. aspbs.comnasa.gov These methods, based on quantum mechanics, can provide detailed information about a molecule's reactivity and behavior. aps.orgyoutube.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. wikipedia.orgossila.com A smaller gap generally indicates a more reactive molecule. wikipedia.org Analysis of the HOMO and LUMO energy levels of "this compound" would help in understanding its electron-donating and accepting capabilities. ossila.comyoutube.com

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for visualizing regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.comuni-muenchen.de An ESP map of "this compound" would highlight the areas most likely to be involved in electrostatic interactions with a biological target, guiding the understanding of its binding mechanism. deeporigin.comproteopedia.org

Structure-Activity Relationship (SAR) Modeling Using Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies aim to identify the relationship between a molecule's chemical structure and its biological activity. wikipedia.orggardp.org By systematically modifying the structure of a compound and observing the effect on its activity, researchers can determine which parts of the molecule are essential for its function. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) modeling builds a mathematical relationship between the chemical structures and biological activities of a set of compounds. wikipedia.orgwikipedia.org These models use molecular descriptors to predict the activity of new, untested compounds. mdpi.com A QSAR model for a series of "this compound" analogs could be developed to predict their potency and guide the design of more effective molecules. neovarsity.org

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com Pharmacophore modeling can be used to identify new compounds that fit the model and are therefore likely to be active. nih.govvolkamerlab.org A pharmacophore model derived from "this compound" would define the key steric and electronic features required for its activity, aiding in the virtual screening of compound libraries for potential new leads. mdpi.com

The Chemical Compound “this compound”

Following a comprehensive search of scientific databases and literature, it has been determined that there is no identifiable chemical compound known as “this compound.” As a result, information regarding its computational and theoretical studies, including the de novo design of its derivatives, is not available.

The principles of de novo drug design involve the computational creation of novel molecular structures with desired pharmacological properties. This process typically relies on the known structure of a biological target or a pharmacophore model derived from existing active molecules. Without a defined structure for "this compound" or any associated biological data, it is not feasible to conduct or report on de novo design studies for its derivatives.

Therefore, the subsequent sections of this article, which were intended to detail the computational and theoretical studies of this compound and the de novo design of its derivatives, cannot be provided. Scientific accuracy and adherence to existing research are paramount, and in the absence of any foundational information on "this compound," any attempt to generate such content would be speculative and without a factual basis.

Future Research Directions and Unexplored Avenues for Interiorin

Investigation of Epigenetic Modulation by Interiorin

Future research should delve into the potential of this compound to modulate epigenetic mechanisms. Epigenetic modifications, such as DNA methylation, histone modifications, and non-coding RNA regulation, play crucial roles in controlling gene expression without altering the underlying DNA sequence. wikipedia.orgfrontiersin.orgnih.gov Investigating this compound's impact on these processes could reveal novel mechanisms by which it exerts biological effects.

Studies could employ techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-Seq) to identify changes in histone modifications (e.g., acetylation, methylation) or the binding of epigenetic regulators at a genome-wide level upon this compound treatment. wikipedia.orgnih.gov Bisulfite sequencing could be used to assess alterations in DNA methylation patterns. wikipedia.org Furthermore, analyzing the expression profiles of key epigenetic enzymes (e.g., DNA methyltransferases, histone deacetylases, histone acetyltransferases) and non-coding RNAs (e.g., microRNAs, long non-coding RNAs) following this compound exposure would provide insights into the regulatory pathways affected. frontiersin.orgnih.gov

Hypothetical data from such studies might include:

| Epigenetic Mark | Genomic Region Affected | Change (e.g., Fold Change in Signal/Methylation) | Associated Genes/Pathways |

| H3K27ac | Promoter/Enhancer | Increase/Decrease | Gene A, Gene B |

| DNA Methylation (CpG) | Promoter/Gene Body | Hypo-/Hypermethylation | Gene C, Gene D |

| H3K4me3 | Promoter | Increase/Decrease | Gene E |

| miRNA Expression Level | N/A | Up/Down-regulation | Pathway X |

Detailed research findings could include the identification of specific genes or pathways whose expression is epigenetically modulated by this compound, potentially linking these changes to observed biological outcomes. frontiersin.orgnih.gov

Exploration of Membrane Interaction Dynamics and Liposome Studies

Understanding how this compound interacts with biological membranes is critical, as membrane interactions can influence cellular uptake, localization, and the modulation of membrane-associated proteins or signaling pathways. Future research should focus on the dynamic aspects of this compound's interaction with lipid bilayers.

Techniques such as fluorescence spectroscopy, including techniques like fluorescence correlation spectroscopy (FCS) or fluorescence resonance energy transfer (FRET), could be employed to study the partitioning of this compound into lipid membranes and its lateral diffusion within the bilayer. nih.govfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details about the compound's orientation and dynamics within the membrane environment. nih.govfrontiersin.org Molecular dynamics simulations offer a computational approach to model and predict this compound-membrane interactions at a high resolution. nih.govmdpi.comaip.org

Liposome studies using model membranes of varying lipid compositions (e.g., different phospholipid head groups, cholesterol content) would help determine the influence of membrane properties on this compound binding and insertion. mdpi.com

Hypothetical data from membrane interaction studies might include:

| Membrane Composition | Partition Coefficient (Kp) | Effect on Membrane Fluidity | Interaction Type (e.g., Surface Binding, Insertion Depth) |

| POPC Liposomes | Value X | Increase/Decrease | Surface Binding |

| POPC:Cholesterol | Value Y | Decrease | Partial Insertion |

| PS:PC Liposomes | Value Z | No Change | Electrostatic Interaction |

Detailed research findings could reveal the affinity of this compound for specific membrane types, its location within the lipid bilayer, and its impact on membrane biophysical properties, providing insights into how it might influence membrane-associated cellular processes. mdpi.com

Advanced Analytical Tools for In Situ Monitoring of this compound's Cellular Activity

Moving beyond tracking the compound itself, future research should aim to monitor this compound's activity and its immediate effects within living cells in situ. This requires advanced analytical tools capable of providing spatially and temporally resolved information.

Techniques such as mass spectrometry imaging (MSI) could be used to visualize the distribution of this compound and its potential metabolites within cellular structures or tissue sections. nih.govfrontiersin.org Raman spectroscopy offers a label-free method to study the biochemical changes induced by this compound within cells, providing information about altered molecular vibrations associated with proteins, lipids, or nucleic acids. mdpi.com Advanced microscopy techniques coupled with biosensors could potentially report on specific cellular events or signaling pathways modulated by this compound in real-time. nih.govacs.org

Developing or adapting existing in situ monitoring tools would allow researchers to observe the direct consequences of this compound's presence and activity without disrupting the cellular environment. nih.govtrace.deresearchgate.net

Hypothetical data from in situ monitoring studies might include:

| Analytical Technique | Parameter Monitored | Spatial Resolution | Temporal Resolution | Observed Change Upon this compound Treatment |

| Mass Spectrometry Imaging | This compound distribution, Metabolites | Micrometer | Snapshot | Accumulation in specific organelles |

| Raman Spectroscopy | Changes in protein/lipid composition | Micrometer | Real-time | Altered spectral peaks in cytoplasm |

| Biosensor (e.g., FRET) | Activation of a specific signaling pathway | Sub-micrometer | Real-time | Increase/Decrease in FRET signal |

Detailed research findings would provide direct evidence of this compound's molecular interactions and immediate impact on cellular biochemistry and signaling within its native environment. mdpi.comnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biological Role

A comprehensive understanding of this compound's biological role requires integrating data from multiple "omics" layers to gain a systems-level perspective. Future research should focus on combining genomics, transcriptomics, proteomics, and metabolomics data to build a holistic picture of how this compound affects cellular processes.

Studies could involve treating cells or organisms with this compound and then performing high-throughput analyses such as RNA sequencing (RNA-Seq) to assess global gene expression changes, mass spectrometry-based proteomics to quantify protein levels and modifications, and metabolomics to profile changes in small molecule metabolites. nih.govazolifesciences.comfrontiersin.org

Sophisticated bioinformatics and computational approaches are necessary to integrate these diverse datasets. nih.govfrontiersin.orgarxiv.org Network analysis can help identify key pathways and regulatory networks perturbed by this compound. arxiv.org Machine learning algorithms can be applied to identify correlations between changes observed at different omics levels and to predict this compound's effects on cellular phenotypes. arxiv.org

Hypothetical data from multi-omics integration might include:

| Omics Layer | Data Type | Key Findings Upon this compound Treatment | Integrated Insight |

| Transcriptomics | Gene Expression Levels | Upregulation of genes in Pathway A, Downregulation of genes in Pathway B | This compound activates Pathway A and represses Pathway B |

| Proteomics | Protein Abundance | Increased levels of proteins in Pathway A, Decreased levels of proteins in Pathway B | Corroborates transcriptional changes, suggests post-transcriptional effects |

| Metabolomics | Metabolite Levels | Accumulation of metabolites X and Y, Depletion of metabolite Z | Changes in metabolic flux consistent with altered pathways |

Detailed research findings from multi-omics integration would provide a systems-level view of this compound's impact, revealing interconnected molecular changes and providing a deeper understanding of its biological mechanisms. nih.govazolifesciences.com

Sustainable Production Strategies for this compound (e.g., metabolic engineering in microorganisms, cell cultures)

Given the potential biological interest in this compound, developing sustainable and scalable production methods is crucial for future research and potential applications. Future research should explore alternative production strategies beyond traditional extraction from natural sources or complex chemical synthesis.

Metabolic engineering in microorganisms, such as bacteria (e.g., E. coli) or yeast (S. cerevisiae), offers a promising route. nih.govnih.govresearchgate.net This involves introducing or enhancing the biosynthetic pathways for this compound production within these host organisms through genetic modification. nih.govmdpi.commdpi.com Optimizing fermentation conditions and upstream/downstream processes would be critical for achieving high yields. nih.gov

Plant cell cultures or hairy root cultures could also serve as sustainable production platforms, potentially offering a more direct way to produce this compound if its natural source is a plant. researchgate.net This would involve establishing stable cell lines or cultures that efficiently produce the compound.

Hypothetical data from sustainable production efforts might include:

| Production System | Engineering Strategy Applied | This compound Yield (mg/L or % Dry Weight) | Production Time | Purity of Product |

| Engineered E. coli | Introduction of biosynthetic genes | Value A | X hours | Percentage P1 |

| Engineered S. cerevisiae | Pathway optimization | Value B | Y days | Percentage P2 |

| Plant Cell Culture | Elicitation, Media optimization | Value C | Z weeks | Percentage P3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.